3,5-Dinitro-4-(4-sulfamoylanilino)benzoic acid
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Overview
Description
3,5-Dinitro-4-(4-sulfamoylanilino)benzoic acid is an organic compound characterized by the presence of nitro groups, a sulfonamide group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-4-(4-sulfamoylanilino)benzoic acid typically involves the nitration of benzoic acid derivatives followed by sulfonation and amination reactions. The nitration process can be carried out using nitric acid in the presence of concentrated sulfuric acid, which introduces nitro groups at the desired positions on the aromatic ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-4-(4-sulfamoylanilino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Dinitro-4-(4-sulfamoylanilino)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-4-(4-sulfamoylanilino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: The presence of nitro and sulfonamide groups suggests potential involvement in oxidative stress pathways and inhibition of bacterial folate synthesis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the nitro groups and benzoic acid moiety but lacks the sulfonamide and anilino groups.
4-Sulfamoylaniline: Contains the sulfonamide and anilino groups but lacks the nitro groups and benzoic acid moiety.
Uniqueness
3,5-Dinitro-4-(4-sulfamoylanilino)benzoic acid is unique due to the combination of nitro, sulfonamide, and anilino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dinitro-4-(4-sulfamoylanilino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O8S/c14-26(24,25)9-3-1-8(2-4-9)15-12-10(16(20)21)5-7(13(18)19)6-11(12)17(22)23/h1-6,15H,(H,18,19)(H2,14,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPWJYJFQYERCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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